molecular formula C10H6ClN3O2 B13199232 6-Chloro-2-(pyridin-4-yl)pyrimidine-4-carboxylic acid

6-Chloro-2-(pyridin-4-yl)pyrimidine-4-carboxylic acid

Cat. No.: B13199232
M. Wt: 235.62 g/mol
InChI Key: XXVSYRBKHPUFEI-UHFFFAOYSA-N
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Description

6-Chloro-2-(pyridin-4-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 6-position and a pyridine ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(pyridin-4-yl)pyrimidine-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative.

    Coupling with Pyridine: The pyridine ring can be introduced through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative of pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(pyridin-4-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

6-Chloro-2-(pyridin-4-yl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(pyridin-4-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-4-yl)pyrimidine-4-carboxylic acid: Lacks the chlorine substituent at the 6-position.

    6-Bromo-2-(pyridin-4-yl)pyrimidine-4-carboxylic acid: Contains a bromine atom instead of chlorine.

    6-Methyl-2-(pyridin-4-yl)pyrimidine-4-carboxylic acid: Features a methyl group at the 6-position.

Uniqueness

The presence of the chlorine atom at the 6-position in 6-Chloro-2-(pyridin-4-yl)pyrimidine-4-carboxylic acid imparts unique chemical properties, such as increased reactivity in substitution reactions. This makes it a valuable compound for the synthesis of diverse derivatives and for exploring new chemical and biological activities.

Properties

Molecular Formula

C10H6ClN3O2

Molecular Weight

235.62 g/mol

IUPAC Name

6-chloro-2-pyridin-4-ylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H6ClN3O2/c11-8-5-7(10(15)16)13-9(14-8)6-1-3-12-4-2-6/h1-5H,(H,15,16)

InChI Key

XXVSYRBKHPUFEI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC(=CC(=N2)Cl)C(=O)O

Origin of Product

United States

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